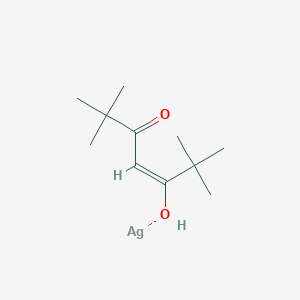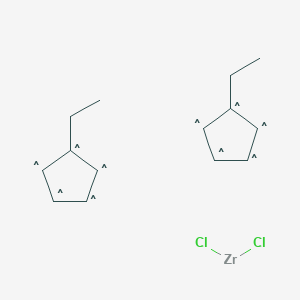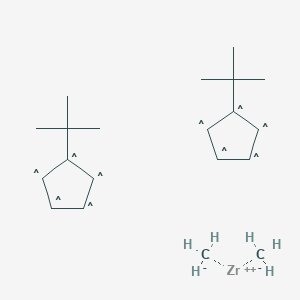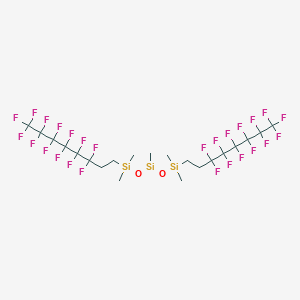
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol (TiTME 70/MEG) is a novel synthetic compound that can be used in a wide range of scientific research applications. TiTME 70/MEG is a water-soluble derivative of titanium trimethacrylate (TiTMA) and is composed of a titanium atom connected to three methacrylate groups and an ethoxyethoxyethoxide group. The methoxydiethyleneglycol (MEG) serves as a stabilizer for the compound. This compound has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
TiTME 70/MEG has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. In addition, TiTME 70/MEG has been used to study the properties of polymers, to study the properties of coordination compounds, and to study the properties of catalysts.
Wirkmechanismus
The mechanism of action of TiTME 70/MEG is not yet fully understood. However, it is believed that the compound acts as a catalyst in organic synthesis by facilitating the formation of new bonds between organic molecules. Additionally, the compound is thought to act as a reagent in the synthesis of polymers by forming new bonds between polymer chains. Finally, the compound is believed to act as a ligand in the synthesis of coordination compounds by forming new bonds between metal ions and organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TiTME 70/MEG are not yet fully understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments. Additionally, the compound has been shown to be biocompatible and non-cytotoxic when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TiTME 70/MEG in laboratory experiments is its water-solubility, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, the compound is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, the compound is not as widely used as other compounds, making it more difficult to obtain.
Zukünftige Richtungen
There are a number of possible future directions for research into TiTME 70/MEG. These include further research into the compound's mechanism of action, further research into its biochemical and physiological effects, further research into its potential applications in the synthesis of polymers and coordination compounds, and further research into its potential use as a catalyst in organic synthesis. Additionally, further research into the compound's stability and solubility could lead to new and improved methods for synthesizing and using the compound. Finally, further research into the compound's potential toxicity and other safety considerations could lead to new and improved methods for using the compound in laboratory experiments.
Synthesemethoden
TiTME 70/MEG can be synthesized using a two-step process. The first step involves the reaction of titanium tetrachloride with methacryloyl chloride in aqueous solution to form Titanium trimethacrylate methoxyethoxyethoxide, 70% in methoxydiethyleneglycol. The second step involves the reaction of this compound with ethoxyethoxyethoxide in aqueous solution to form TiTME 70/MEG.
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)ethanol;2-methylprop-2-enoic acid;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3.3C4H6O2.Ti/c1-7-4-5-8-3-2-6;3*1-3(2)4(5)6;/h6H,2-5H2,1H3;3*1H2,2H3,(H,5,6); |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLIIBHBDCBSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.COCCOCCO.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


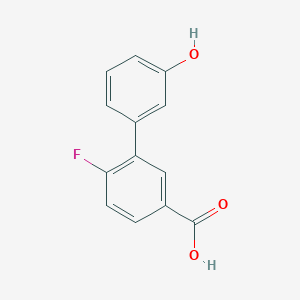
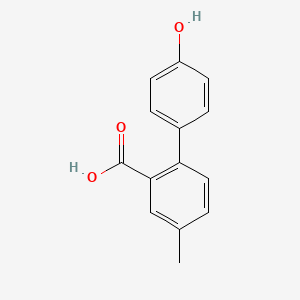
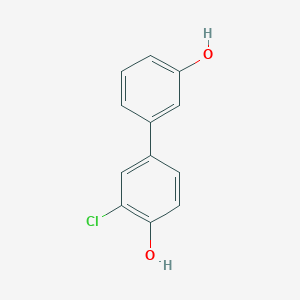
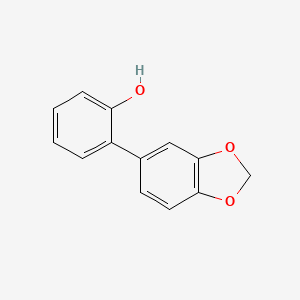
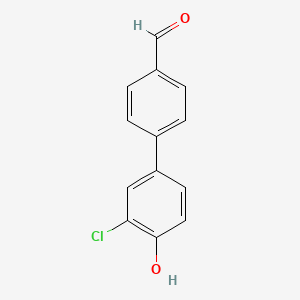
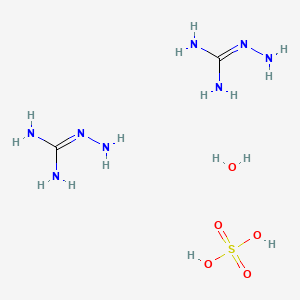

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)
![[Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride; 98%](/img/structure/B6356947.png)
